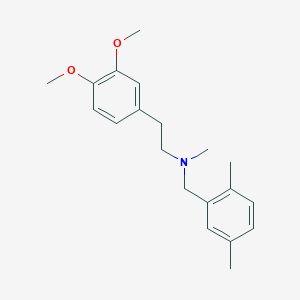![molecular formula C9H9FN2OS B5788201 N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide, also known as FATA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FATA is a thioamide derivative that has been synthesized through a novel method. Its unique chemical structure makes it a promising candidate for further research in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide is not fully understood; however, it is believed to act through multiple pathways. N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been shown to protect against oxidative stress-induced neuronal damage through the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been shown to protect against oxidative stress-induced neuronal damage, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in high purity. N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide is also soluble in a variety of solvents, making it easy to work with in lab experiments. However, N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has some limitations, such as its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide. One potential area of research is the development of N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide derivatives with improved pharmacokinetic properties. Another potential area of research is the investigation of the effects of N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide on other inflammatory pathways. Additionally, further research is needed to fully understand the mechanism of action of N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been synthesized through a novel method that involves the reaction of 4-fluoroaniline with carbon disulfide and sodium hydroxide to form a thioamide intermediate. The intermediate is then reacted with acetic anhydride to produce N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide. The synthesis method is simple, efficient, and yields high purity N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide.
Scientific Research Applications
N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
properties
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMKAIEKJNRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)

![4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5788130.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)

![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)
![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)
![methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)

